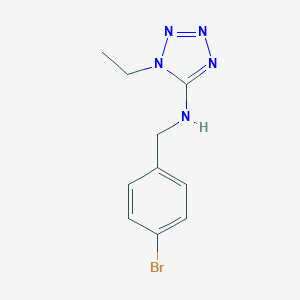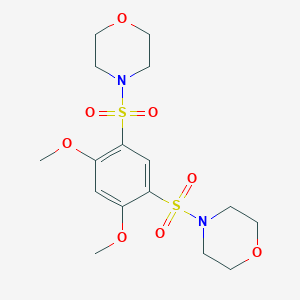
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine, also known as Tryptamine, is a naturally occurring compound found in many plants and animals. It is a psychoactive substance that has been used for medicinal and recreational purposes for centuries.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine is not fully understood. However, it is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to increased serotonin release and activation of the prefrontal cortex, which may explain its psychoactive effects.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons. It has also been shown to reduce inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine in lab experiments include its ability to induce psychedelic experiences and alter consciousness, which can be useful in studying the brain and consciousness. However, its psychoactive effects may also be a limitation, as it may be difficult to control and standardize the experience across different subjects.
Direcciones Futuras
There are many future directions for research on 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine. One area of interest is its potential therapeutic uses, particularly in the treatment of depression and anxiety. Additionally, further research is needed to understand its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Finally, more research is needed to explore its potential as a tool for studying consciousness and the brain.
In conclusion, 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine is a naturally occurring compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine can be achieved through various methods. One of the most common methods is the reduction of tryptophan using sodium borohydride. Another method involves the condensation of indole and 2-(3-thienyl)ethylamine in the presence of a catalyst. These methods have been used to produce high yields of pure 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been studied for its antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, it has been investigated for its ability to induce psychedelic experiences and alter consciousness.
Propiedades
Nombre del producto |
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine |
|---|---|
Fórmula molecular |
C15H16N2S |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H16N2S/c1-2-4-15-14(3-1)13(10-17-15)5-7-16-9-12-6-8-18-11-12/h1-4,6,8,10-11,16-17H,5,7,9H2 |
Clave InChI |
VQLDFXXJOXFZHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CSC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)


![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)


![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)

![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)

![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)
![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)